molecular formula C23H28FN7O B1683948 (S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone CAS No. 924641-59-8

(S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone

Cat. No. B1683948
CAS RN: 924641-59-8
M. Wt: 437.5 g/mol
InChI Key: NTSDIJMNXYJJNG-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZD5597 is a potent imidazole pyrimidine amide compound developed as a cyclin-dependent kinase inhibitor. It has shown significant anti-proliferative effects against various cancer cell lines, making it a promising candidate for cancer treatment .

Scientific Research Applications

AZD5597 has been extensively studied for its applications in various fields:

Future Directions

The compound could be of interest in medicinal chemistry due to the presence of the pyrrolidine, pyrimidine, and imidazole rings . Future research could explore its synthesis, properties, and potential biological activity.

Mechanism of Action

AZD5597 exerts its effects by inhibiting cyclin-dependent kinases, which are crucial for cell cycle progression. The compound binds to the active site of these kinases, preventing their interaction with cyclin proteins. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include cyclin-dependent kinases 1, 2, and 9, and the pathways involved are related to cell cycle regulation and apoptosis .

Biochemical Analysis

Biochemical Properties

AZD-5597 interacts with Cdk1 and Cdk2, which are key enzymes involved in cell cycle regulation . By inhibiting these enzymes, AZD-5597 can disrupt the normal cell cycle and prevent the proliferation of cancer cells .

Cellular Effects

In cellular processes, AZD-5597 has been shown to inhibit the proliferation of LoVo cells, a human colon adenocarcinoma cell line, with an IC50 of 0.039 µM . This suggests that AZD-5597 can effectively influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, AZD-5597 exerts its effects by binding to Cdk1 and Cdk2, inhibiting their activity and thereby disrupting the cell cycle . This inhibition can lead to changes in gene expression and ultimately prevent the proliferation of cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AZD-5597 have been observed over time. For instance, in vivo studies have shown that AZD-5597 (at a dosage of 15 mg/kg) can reduce tumor volume in an SW620 colon adenocarcinoma mouse xenograft model .

Dosage Effects in Animal Models

The effects of AZD-5597 have been studied in animal models at different dosages. At a dosage of 15 mg/kg, AZD-5597 was found to significantly reduce tumor volume in an SW620 colon adenocarcinoma mouse xenograft model .

Metabolic Pathways

As an inhibitor of Cdk1 and Cdk2, it is likely that AZD-5597 interacts with these enzymes and potentially affects metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZD5597 involves the preparation of imidazole pyrimidine amides. The process includes the optimization of inhibitory potency against multiple cyclin-dependent kinases (1, 2, and 9). The synthetic route typically involves the reaction of 5-fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine with (S)-4-(3-(methylamino)pyrrolidin-1-yl)methanone under specific conditions to yield the desired compound .

Industrial Production Methods

For industrial production, the compound is synthesized in bulk using optimized reaction conditions to ensure high yield and purity. The process involves the use of appropriate solvents and reagents, followed by purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

AZD5597 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of AZD5597 with modified functional groups, which can be further studied for their biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AZD5597 is unique due to its potent inhibition of multiple cyclin-dependent kinases (1, 2, and 9) and its suitability for intravenous dosing. It has shown excellent physiochemical properties and a large margin against inhibition of cytochrome P450 isoforms and the human ether-a-go-go-related gene ion channel .

properties

IUPAC Name

[4-[[5-fluoro-4-(2-methyl-3-propan-2-ylimidazol-4-yl)pyrimidin-2-yl]amino]phenyl]-[(3S)-3-(methylamino)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN7O/c1-14(2)31-15(3)26-12-20(31)21-19(24)11-27-23(29-21)28-17-7-5-16(6-8-17)22(32)30-10-9-18(13-30)25-4/h5-8,11-12,14,18,25H,9-10,13H2,1-4H3,(H,27,28,29)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSDIJMNXYJJNG-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C(C)C)C2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N4CCC(C4)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(N1C(C)C)C2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N4CC[C@@H](C4)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20239012
Record name AZD-5597
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

924641-59-8
Record name AZD-5597
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924641598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-5597
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZD-5597
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7855W19GY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
(S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
(S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
(S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone
Reactant of Route 6
(S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.